Cinnoline

Catalog No.
S563831
CAS No.
253-66-7
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnoline

CAS Number

253-66-7

Product Name

Cinnoline

IUPAC Name

cinnoline

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H

InChI Key

WCZVZNOTHYJIEI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=N2

Synonyms

cinnoline, hexahydrocinnoline

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2

Cinnoline as a Privileged Scaffold in Drug Discovery

Cinnoline serves as a valuable "privileged scaffold" in medicinal chemistry, meaning its core structure acts as a foundation for constructing numerous derivatives exhibiting diverse biological activities []. Research has demonstrated that cinnoline derivatives possess a broad spectrum of pharmacological activities, including:

  • Antibacterial and antifungal properties: Studies have shown that specific cinnoline derivatives exhibit potent antibacterial and antifungal activity against various pathogens [].
  • Antimalarial potential: Research suggests that certain cinnoline derivatives display promising antimalarial activity, warranting further investigation.
  • Anti-inflammatory and analgesic effects: Cinnoline derivatives have shown potential in mitigating inflammation and pain, making them potential candidates for treating inflammatory conditions [].
  • Anxiolytic and antitumor activities: Research has explored the potential of cinnoline derivatives in treating anxiety and certain types of cancer, although further investigation is needed [].

The ongoing development of cinnoline-based molecules is considered a significant contribution to identifying lead compounds with optimized therapeutic properties [].

Cinnoline-based Fluorescent Probes

Researchers are exploring the development of cinnoline-based fluorescent probes for various applications, particularly in biological contexts. These probes leverage the unique properties of cinnoline derivatives to detect specific molecules or monitor processes within living cells. For instance, a recent study described a cinnoline-based probe capable of detecting the presence of azide groups in cells, demonstrating its potential for various analytical and biological applications [].

Cinnoline in Material Science

Cinnoline derivatives are also being investigated for their potential applications in material science. For example, research has explored the synthesis of cinnoline-containing polymers with chemosensing properties. These polymers exhibit the ability to detect specific metal ions, making them potentially useful for various sensing applications [].

Cinnoline is an aromatic heterocyclic compound with the molecular formula C8H6N2C_8H_6N_2. It belongs to the class of compounds known as cinnolines, which are derivatives of the pyridazine family. Cinnoline is characterized by its unique structure, which consists of a fused ring system that includes two nitrogen atoms in a five-membered ring. This compound is isomeric with other naphthyridines such as quinoxaline, phthalazine, and quinazoline, highlighting its structural versatility and significance in organic chemistry .

The compound can be isolated in various forms, including as a hydrochloride salt or as a free base. The free base of cinnoline can be obtained as an oily liquid or as white silky needles when crystallized from ether, with melting points ranging from 24 to 39 degrees Celsius. Its taste has been described as similar to that of chloral hydrate, and it can cause sharp irritation upon contact .

The mechanism of action for cinnoline itself is not well-established in scientific research. However, cinnoline derivatives have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [, ]. The specific mechanism of action for these derivatives depends on the functional groups attached to the cinnoline core [].

Due to its reactive nitrogen atoms and aromatic nature. Key synthetic pathways include:

  • Widman–Stoermer Synthesis: This classic method involves the ring-closing reaction of an α-vinyl aniline with hydrochloric acid and sodium nitrite, leading to the formation of cinnoline derivatives.
  • Richter Cinnoline Synthesis: This approach involves the cyclization of specific alkynes to yield hydroxylated intermediates that can be further processed to obtain cinnoline.
  • Borsche Cinnoline Synthesis: Another notable method for synthesizing cinnolines through cyclization reactions involving diazonium salts .

These reactions demonstrate the compound's ability to participate in both electrophilic and nucleophilic transformations, making it a valuable intermediate in organic synthesis.

Cinnoline and its derivatives exhibit significant biological activities, particularly in medicinal chemistry. Research indicates that certain cinnoline derivatives possess antitumor properties and can inhibit the growth of various cancer cell lines. For instance, studies have shown that specific substituted cinnolines demonstrate efficacy against multiple cancer types by inducing apoptosis and inhibiting cell proliferation .

Additionally, some cinnoline derivatives have been explored for their potential use as anti-inflammatory agents and in the treatment of neurodegenerative diseases due to their ability to modulate biological pathways .

The synthesis of cinnoline can be achieved through several methods:

  • Cyclization Reactions: Utilizing hydrazine derivatives with carbonyl compounds leads to the formation of cinnolines via condensation reactions.
  • Dehydrogenation: Dihydrocinnoline can be converted into cinnoline through dehydrogenation processes using reagents like mercuric oxide.
  • One-Step Procedures: Recent advancements have introduced one-step synthetic methods for producing disubstituted cinnolines from aryl-hydrazonomalononitrile .

These methodologies highlight the versatility and accessibility of cinnoline synthesis in laboratory settings.

Cinnoline finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, cinnoline is investigated for developing new therapeutic agents against cancer and other diseases.
  • Organic Synthesis: Cinnoline serves as an important building block for synthesizing more complex organic molecules and materials.
  • Dyes and Pigments: Some derivatives of cinnoline are utilized in dye manufacturing due to their vibrant colors and stability .

Research into the interactions of cinnoline with biological molecules has revealed insights into its mechanism of action. Studies have focused on how cinnoline derivatives bind to specific enzymes or receptors, influencing cellular pathways related to cancer progression and inflammation . Understanding these interactions is crucial for optimizing the design of new drugs based on the cinnoline scaffold.

Cinnoline shares structural similarities with several other heterocyclic compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
QuinoxalineIsomeric with CinnolineContains two nitrogen atoms in a different arrangement; used in pharmaceuticals.
PhthalazineIsomeric with CinnolineKnown for its use in dyes; has distinct electronic properties due to its structure.
QuinazolineIsomeric with CinnolineExhibits significant biological activity; often used in drug development.
PyridazineRelated structureContains a six-membered ring with two nitrogen atoms; less aromatic stability than cinnolines.

Cinnoline's uniqueness lies in its specific arrangement of nitrogen atoms within a five-membered ring system, which contributes to its distinct reactivity and biological activity compared to these similar compounds .

The historical foundation of cinnoline chemistry began in 1883 when Viktor von Richter successfully synthesized the cinnoline nucleus for the first time. Von Richter's pioneering work involved the formation of cinnoline derivatives through the diazotization of ortho-aminoarylpropiolic acids or ortho-aminoarylacetylenes, followed by hydration and cyclization processes. This groundbreaking synthesis method, now known as the von Richter cinnoline synthesis, represented a significant advancement in heterocyclic chemistry and established the foundational methodology for creating this important class of compounds.

The original synthesis procedure described by von Richter involved the cyclization of the alkyne ortho-C₆H₄(N₂Cl)C≡CCO₂H in water to produce 4-hydroxycinnoline-3-carboxylic acid. This intermediate compound could subsequently undergo decarboxylation and reductive removal of the hydroxyl group to yield the parent heterocycle. The reaction mechanism proceeded through the ring closure of in situ formed phenyldiazonium ions onto ortho alkyl functional groups in the presence of hydrochloric or hydrobromic acid.

Von Richter's methodology was characterized by its innovative approach to ring formation through intramolecular cyclization reactions. The synthesis demonstrated the feasibility of constructing the fused bicyclic system through careful manipulation of diazonium chemistry and represented one of the earliest examples of systematic heterocycle construction. This work established von Richter as a pioneer in the field and provided the theoretical framework that would guide subsequent developments in cinnoline chemistry throughout the following decades.

The historical significance of this synthesis extends beyond its immediate chemical implications, as it represented a crucial step in the systematic exploration of nitrogen-containing heterocycles. Von Richter's work demonstrated that complex bicyclic systems could be assembled through rational synthetic design, paving the way for the development of numerous other heterocyclic compounds and establishing methodological principles that continue to influence modern synthetic chemistry.

Nomenclature and Structural Classification

The nomenclature of cinnoline follows established systematic chemical naming conventions, with the compound officially designated as 1,2-benzodiazine under the Hantzsch-Widman nomenclature system. This naming convention reflects the structural composition of the molecule, which consists of a benzene ring fused to a diazepine ring system. Alternative names for cinnoline include benzo[c]pyridazine, α-phenodiazine, and 1,2-diazanaphthalene, each highlighting different aspects of its structural organization.

The Hantzsch-Widman nomenclature system provides a systematic approach to naming heterocyclic compounds, and cinnoline's designation as a diazepine indicates the presence of two nitrogen atoms within a seven-membered ring structure when considering the unfused system. However, in the context of the fused bicyclic system, the compound is more accurately described as a 1,2-diaza analogue of naphthalene, emphasizing its relationship to the corresponding hydrocarbon framework.

Table 1: Structural and Nomenclature Data for Cinnoline

PropertyValue/Description
Molecular FormulaC₈H₆N₂
Molecular Weight130.15 g/mol
IUPAC Namecinnoline
Alternative Names1,2-benzodiazine, benzo[c]pyridazine, α-phenodiazine
CAS Registry Number253-66-7
InChI KeyWCZVZNOTHYJIEI-UHFFFAOYSA-N
SMILES NotationC1=CC=C2C(=C1)C=CN=N2

The structural classification of cinnoline places it within the broader category of azaarenes, which are aromatic compounds containing nitrogen atoms within the ring system. More specifically, cinnoline belongs to the subclass of ortho-fused heteroarenes, indicating the fusion pattern between the benzene and pyridazine rings. This classification system helps organize the vast array of heterocyclic compounds and provides insight into their expected chemical and physical properties.

The compound exhibits mancude organic heterobicyclic parent characteristics, indicating its role as a fundamental structural unit from which numerous derivatives can be synthesized. This classification emphasizes cinnoline's importance as a building block in medicinal chemistry and materials science applications, where structural modifications can lead to compounds with diverse properties and functions.

Position of Cinnoline in Heterocyclic Chemistry

Cinnoline occupies a distinctive position within the landscape of heterocyclic chemistry, serving as one of the fundamental bicyclic nitrogen-containing aromatic systems. The compound represents a crucial member of the diazanaphthalene family, which includes four isomeric structures: quinoxaline, quinazoline, phthalazine, and cinnoline. Each of these compounds features two nitrogen atoms incorporated into a naphthalene-like framework but differs in the relative positions of the nitrogen atoms within the ring system.

The significance of cinnoline in heterocyclic chemistry stems from its unique electronic structure and chemical reactivity patterns. Unlike its isomeric counterparts, cinnoline features adjacent nitrogen atoms in the 1,2-positions, creating a distinctive electronic environment that influences both its physical properties and chemical behavior. This positional arrangement results in specific reactivity patterns that distinguish cinnoline from other diazanaphthalenes and contribute to its particular utility in synthetic applications.

Cinnoline's role in heterocyclic chemistry extends beyond its individual properties to encompass its function as a synthetic intermediate and structural motif. The compound serves as a versatile platform for the construction of more complex heterocyclic systems through various chemical transformations. These transformations include electrophilic substitution reactions, nucleophilic additions, and ring-expansion or ring-contraction processes that can generate diverse molecular architectures.

The compound's aromatic character and stability make it an attractive target for synthetic chemists seeking to explore new chemical space. The presence of two nitrogen atoms provides multiple sites for chemical modification while maintaining the overall structural integrity of the bicyclic system. This combination of stability and reactivity has established cinnoline as an important scaffold in the development of new synthetic methodologies and the exploration of structure-activity relationships in various chemical contexts.

Table 2: Comparative Properties of Diazanaphthalene Isomers

CompoundNitrogen PositionsMelting Point (°C)Boiling Point (°C)Molecular Weight
Cinnoline1,224-25263.4130.15
Quinoxaline1,429-30229-230130.15
Quinazoline1,347-48243-244130.15
Phthalazine1,490-91317-318130.15

Isosteric Relationship to Quinoline and Isoquinoline

The isosteric relationship between cinnoline and the related heterocycles quinoline and isoquinoline represents a fundamental concept in heterocyclic chemistry that has profound implications for understanding structure-property relationships. Isosterism refers to the principle that compounds with similar electronic configurations and molecular volumes often exhibit comparable biological and chemical properties. In the case of cinnoline, quinoline, and isoquinoline, all three compounds share the same molecular formula (C₈H₆N₂ for cinnoline versus C₉H₇N for the monoaza analogues) but differ in the number and arrangement of nitrogen atoms within their aromatic frameworks.

Cinnoline's isosteric relationship with quinoline and isoquinoline stems from the replacement of a carbon-hydrogen unit in the latter compounds with a nitrogen atom in cinnoline. This substitution maintains the overall electronic density and molecular size while introducing different electronic properties and hydrogen-bonding capabilities. The presence of two nitrogen atoms in cinnoline, compared to one in quinoline and isoquinoline, creates additional sites for intermolecular interactions and coordination chemistry applications.

The structural similarities between these compounds extend to their aromatic character and planar molecular geometries. All three heterocycles exhibit fully conjugated π-electron systems that contribute to their stability and chemical reactivity patterns. However, the different nitrogen arrangements result in distinct electronic distributions that influence their chemical behavior, particularly in electrophilic and nucleophilic substitution reactions.

The isosteric relationship has practical implications for the design and development of new compounds with desired properties. Medicinal chemists frequently exploit isosteric relationships to develop new drug candidates by replacing one heterocyclic system with another while maintaining overall molecular recognition patterns. In the case of cinnoline derivatives, the additional nitrogen atom provides opportunities for enhanced binding interactions and modified pharmacokinetic properties compared to quinoline and isoquinoline analogues.

Table 3: Comparative Electronic Properties of Isosteric Heterocycles

PropertyCinnolineQuinolineIsoquinoline
Nitrogen Atoms211
Nitrogen Positions1,212
Molecular FormulaC₈H₆N₂C₉H₇NC₉H₇N
π-Electrons101010
Dipole Moment (D)Variable2.22.5
Aromatic CharacterHighHighHigh

The electronic differences between these isosteric compounds manifest in their chemical reactivity patterns and coordination behavior. Cinnoline's two nitrogen atoms can participate in different coordination modes, including monodentate and bidentate binding to metal centers, which distinguishes it from the monodentate coordination typically observed with quinoline and isoquinoline. These differences in coordination chemistry have implications for catalysis applications and the development of metal-based materials.

Cinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂, representing the 1,2-diaza analogue of naphthalene [1]. The compound consists of a bicyclic ring system formed by the fusion of a benzene ring with a pyridazine ring, creating a planar aromatic structure containing two nitrogen atoms positioned at the 1 and 2 positions of the naphthalene framework [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is cinnoline, and it serves as the parent compound of the cinnoline class of heterocycles [1].

The bonding characteristics of cinnoline are governed by its aromatic nature, with the molecule exhibiting delocalized π-electron systems across both rings [3]. The nitrogen atoms participate in the aromatic π-system, contributing their lone pair electrons to the overall electron delocalization [5]. The compound maintains planarity due to the sp² hybridization of all carbon and nitrogen atoms in the ring system, facilitating optimal overlap of p-orbitals for π-bonding [8]. However, when subjected to steric strain from substituents, the cinnoline skeleton can exhibit significant distortion from planarity, as observed in certain substituted derivatives where dihedral angles can reach approximately 10° for the azo bridge and 30° for the biphenyl junction [52].

The molecular geometry of cinnoline features characteristic bond lengths and angles consistent with other aromatic heterocycles [52]. The nitrogen-nitrogen bond in the pyridazine ring exhibits properties typical of aromatic diazines, while the carbon-carbon bonds maintain aromatic character throughout the fused ring system [52]. The presence of the two nitrogen atoms creates regions of altered electron density distribution compared to the parent naphthalene structure, influencing both the physical and chemical properties of the molecule [3].

Physical Properties of Cinnoline (C₈H₆N₂)

Cinnoline exhibits distinctive physical properties that reflect its heterocyclic aromatic nature and molecular structure. The compound has a molecular weight of 130.15 grams per mole and is assigned the Chemical Abstracts Service registry number 253-66-7 [1] [4]. The free base form of cinnoline melts at 39°C, while it can co-crystallize with one molecule of ether to form white silky needles with a melting point of 24-25°C [8] [9]. The compound demonstrates a boiling point of 263.4°C at standard atmospheric pressure of 760 millimeters of mercury [4].

The density of cinnoline is estimated at 1.1509 grams per cubic centimeter, indicating a relatively dense structure consistent with its aromatic character [9]. The refractive index is calculated to be approximately 1.6231, reflecting the compound's ability to interact with electromagnetic radiation [9]. Cinnoline exhibits weak basicity with a pKa value of 2.37 at 20°C, demonstrating its capacity to accept protons under acidic conditions [9]. The flash point of cinnoline is recorded at 120.7°C, indicating its thermal stability characteristics [4].

Under reduced pressure conditions, cinnoline exhibits a boiling point of 387.2 Kelvin (114.05°C) at a pressure of 0.0004 bar, demonstrating the pressure-dependent nature of its phase transitions [2] [10]. The compound shows limited solubility in water but demonstrates good solubility in organic solvents such as ethanol and ether [12]. These solubility characteristics reflect the predominantly aromatic and hydrophobic nature of the cinnoline structure, with the nitrogen atoms providing limited hydrophilic character [12].

PropertyValueReference
Molecular FormulaC₈H₆N₂ [1] [4] [6]
Molecular Weight (g/mol)130.15 [1] [4] [6]
CAS Registry Number253-66-7 [1] [2] [4]
Melting Point (°C)38-39 (free base); 24-25 (ether complex) [8] [9]
Boiling Point (°C)263.4 at 760 mmHg [4] [9]
Density (g/cm³)1.1509 (estimate) [4] [9]
Refractive Index1.6231 (estimate) [9]
pKa2.37 at 20°C [9]
Flash Point (°C)120.7 [4]

Chemical Reactivity Patterns

Cinnoline exhibits characteristic reactivity patterns that distinguish it from other diazanaphthalene isomers and reflect the unique positioning of its nitrogen atoms [17] [19]. The compound demonstrates nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitrogen atoms [17]. Cinnoline N-oxide derivatives show enhanced reactivity compared to the parent compound, with cinnoline N(2)-oxide reacting with primary and secondary amines under heating or in the presence of oxidants to yield 3-alkylaminocinnolines [17]. This represents the first documented case of nucleophilic substitution of hydrogen in the cinnoline series [17].

The reactivity differences between the two nitrogen atoms in cinnoline have been systematically studied, revealing that N-2 exhibits greater reactivity than N-1 in alkylation reactions [19]. This selectivity arises from both steric and electronic factors, with methylation of cinnoline derivatives producing mixtures favoring N-2 substitution [19]. The electron density distribution and steric accessibility around the nitrogen atoms contribute to these observed reactivity patterns [19].

Electrophilic substitution reactions on cinnoline follow patterns consistent with electron-deficient aromatic systems [16]. The presence of nitrogen atoms deactivates the ring system toward electrophilic attack while directing substitution to specific positions [16]. Halogenation reactions can be achieved using appropriate electrophilic halogenating agents, with the reactivity depending on the electronic nature of the substituents already present on the ring system [20].

Cinnoline participates in various cyclization reactions, serving as a building block for more complex heterocyclic systems [18] [21]. Transition-metal-free intramolecular redox cyclization reactions have been developed for cinnoline synthesis, involving key intermediates such as 2-nitrosobenzaldehyde and hydrazone derivatives [21]. These reactions proceed through condensation, azo isomerization to hydrazone, cyclization, and aromatization processes [21].

Spectroscopic Characterization

IR Spectroscopic Analysis

Infrared spectroscopy provides valuable structural information for cinnoline through characteristic absorption bands that reflect the molecular vibrations of the heterocyclic aromatic system [23]. The infrared spectrum of cinnoline exhibits absorption bands corresponding to aromatic carbon-carbon stretching vibrations, carbon-nitrogen stretching modes, and carbon-hydrogen bending vibrations [23]. Halogen-substituted cinnoline derivatives show systematic variations in their infrared spectra, with assignments made for absorption bands between 4000 and 400 cm⁻¹ [23].

The aromatic carbon-carbon stretching vibrations typically appear in the region around 1600-1500 cm⁻¹, characteristic of the conjugated ring system [24]. Carbon-nitrogen stretching modes are observed at frequencies that reflect the aromatic character of the nitrogen atoms within the ring system [24]. The carbon-hydrogen stretching vibrations of the aromatic protons appear in the expected region above 3000 cm⁻¹ [24].

Functional group modifications to the cinnoline core significantly affect the infrared spectrum [24]. For example, carbonyl-containing cinnoline derivatives show characteristic absorption bands around 1700-1720 cm⁻¹, while nitro-substituted derivatives exhibit strong absorption bands around 1335 cm⁻¹ corresponding to symmetric nitro stretching [24]. These spectroscopic signatures provide reliable methods for identifying specific cinnoline derivatives and confirming structural assignments [24].

NMR Spectral Properties

Nuclear Magnetic Resonance spectroscopy offers detailed structural information about cinnoline through both proton and carbon-13 analysis [43] [44]. The proton NMR spectrum of cinnoline derivatives typically shows aromatic proton signals in the 7.0-9.0 parts per million region, with chemical shifts influenced by the electronic environment created by the nitrogen atoms [43] [45]. The integration patterns and coupling constants provide information about the substitution patterns and spatial relationships between protons [45].

Carbon-13 NMR spectroscopy reveals the number of chemically distinct carbon environments in cinnoline, with aromatic carbons appearing in the 120-160 parts per million region [44] [47]. The chemical shifts are influenced by the proximity to nitrogen atoms and the overall electronic distribution within the aromatic system [44]. The relatively low natural abundance of carbon-13 nuclei requires longer acquisition times but provides unambiguous structural information [47].

The coupling patterns observed in NMR spectra reflect the molecular geometry and through-bond interactions [45]. Proton-proton coupling constants provide information about dihedral angles and spatial relationships, while carbon-proton coupling can be observed when decoupling is not applied [47]. Advanced NMR techniques such as two-dimensional experiments can provide additional structural information for complex cinnoline derivatives [24].

Mass Spectrometry Profile

Mass spectrometry analysis of cinnoline provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation [27] [29]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the molecular weight of cinnoline [27]. Fragmentation patterns in the mass spectrum are characteristic of the diazanaphthalene structure and provide diagnostic information for identification [27].

Common fragmentation pathways include loss of hydrogen cyanide groups and ring-opening reactions that generate characteristic fragment ions [29]. The base peak and major fragment ions reflect the stability of various ionic species formed during the ionization process [29]. Cross-ring fragmentation is particularly important for cinnoline derivatives, with fragment ions appearing at specific mass-to-charge ratios that depend on the substitution pattern [27].

Electrospray ionization tandem mass spectrometry has been employed to study fused nitrogen-containing ring systems including cinnoline derivatives [27]. These studies reveal characteristic fragmentation patterns with the cinnoline portion appearing at mass-to-charge ratio 130 and 164 for different derivatives [27]. Cross-ring fragment ions and formyl losses provide additional structural information that can be used for compound identification and structural confirmation [27].

TechniqueKey Features/PeaksComments
IR SpectroscopyAromatic C=C stretching, C=N stretching, C-H bending vibrationsCharacteristic peaks for heterocyclic aromatic system
¹H NMRAromatic protons in 7.0-9.0 ppm regionChemical shifts depend on electronic environment of nitrogen atoms
¹³C NMRAromatic carbons in 120-160 ppm regionNumber of signals indicates molecular symmetry
Mass SpectrometryMolecular ion at m/z 130, fragmentation patterns characteristic of diazanaphthaleneBase peak and fragmentation provide structural confirmation

Computational Analysis of Cinnoline

Quantum Chemical Calculations

Quantum chemical calculations have been extensively applied to understand the electronic structure and properties of cinnoline using various theoretical methods [30] [31] [33]. Density functional theory calculations employing the B3LYP functional with different basis sets have been used to optimize molecular geometries and calculate electronic properties [31] [33]. Ab initio calculations at the Hartree-Fock level with 6-311G(d,p) basis sets have provided insights into the molecular structure and optical properties of cinnoline and its derivatives [33].

The calculated molecular structure parameters, including bond lengths and angles, show good agreement with experimental crystallographic data [33]. Quantum chemical calculations reveal that the molecular geometry of cinnoline is influenced by the electronic interactions between the nitrogen atoms and the aromatic π-system [33]. The calculations indicate that electron-withdrawing substituents significantly affect the electronic distribution and molecular properties [33].

Solvation effects have been incorporated into quantum chemical calculations using polarizable continuum models to understand the influence of different solvents on cinnoline properties [33]. These calculations demonstrate that polar solvents affect the electronic structure and optical properties of cinnoline derivatives [33]. The computational results show that the first-order hyperpolarizability values of cinnoline derivatives are approximately five times larger than those of urea, indicating potential applications in nonlinear optical materials [33].

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the electronic structure and bonding characteristics of cinnoline [32] [35]. The frontier molecular orbitals, consisting of the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining chemical reactivity and electronic properties [35] [37]. These orbitals define the boundary between occupied and unoccupied electron states and control the molecule's ability to participate in chemical reactions [35].

The molecular orbital calculations reveal that the electron density distribution in cinnoline is influenced by the positioning of the nitrogen atoms within the aromatic system [37] [39]. The frontier molecular orbitals show characteristic patterns of electron density localization that explain the observed reactivity differences between various positions on the cinnoline ring [39]. Natural bond orbital analysis has been employed to understand charge delocalization and electron transfer processes within the molecule [40].

Computational studies using molecular orbital theory have elucidated the photophysical properties of cinnoline, including intersystem crossing rates and triplet formation mechanisms [13]. The calculations reveal that triplet formation in hydrocarbon solutions at low temperatures involves El-Sayed forbidden processes, while at higher temperatures additional El-Sayed allowed channels become accessible [13]. These theoretical insights explain the temperature and solvent dependence of cinnoline's photophysical behavior [13].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides quantitative measures of cinnoline's electronic properties and chemical reactivity [37] [40] [42]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an important indicator of chemical stability and reactivity [37] [40]. Calculated energy gaps for cinnoline derivatives range from 3.6 to 4.3 electron volts depending on the computational method and substituents present [40].

The highest occupied molecular orbital energy relates to the electron-donating ability of cinnoline, while the lowest unoccupied molecular orbital energy indicates its electron-accepting capacity [40] [42]. These parameters can be used to calculate derived quantities such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness [40]. The frontier molecular orbital energies show systematic variations with different substituents, providing insights into structure-property relationships [37].

Comparative studies of cinnoline with related diazanaphthalene isomers reveal distinct differences in frontier molecular orbital properties [39]. The positioning of nitrogen atoms significantly affects the energy levels and electron distribution patterns [39]. Cinnoline exhibits the lowest softness values among the three isomeric benzodiazines, indicating reduced tendency for electron donation compared to quinoxaline and quinazoline [39]. These computational insights explain the observed differences in chemical reactivity and biological activity among the diazanaphthalene isomers [39].

ParameterCalculated ValueSignificance
HOMO Energy (eV)Varies with calculation methodElectron donating ability
LUMO Energy (eV)Varies with calculation methodElectron accepting ability
Energy Gap ΔE (eV)3.6-4.3 (DFT calculations)Chemical reactivity and stability indicator
Ionization Potential (eV)Related to HOMO energyEnergy required to remove electron
Electron Affinity (eV)Related to LUMO energyEnergy released upon electron addition
Chemical Hardness (eV)Related to ΔE/2Resistance to charge transfer
Electronegativity (eV)Related to (HOMO+LUMO)/2Tendency to attract electrons
Chemical Softness (eV⁻¹)Inversely related to hardnessPropensity for charge transfer

Classical Synthetic Routes

Arenediazonium Salt-Based Synthesis

The Richter reaction represents the foundational synthetic approach to cinnolines, first developed in 1883 [1] [2]. This method involves the diazotization of ortho-amino-phenylpropionic acid followed by cyclization of the obtained arenediazonium salt [3] [4]. The reaction mechanism proceeds through the formation of a diazonium intermediate, which undergoes intramolecular cyclization to form the cinnoline nucleus [5].

The Borsche-Herbert reaction has been extensively utilized for the production of 4-hydroxycinnolines [3] [4]. This methodology involves diazotization of ortho-aminoacetophenones followed by cyclization of the obtained arenediazonium salt. The reaction demonstrates remarkable universality, enabling the synthesis of a wide range of cinnoline derivatives containing substituents at various positions of the ring, with yields typically ranging from 70-90% [3] [4]. Diazotization is commonly carried out using sodium nitrite in hydrochloric, sulfuric, or formic acids [4].

The Widman-Stoermer synthesis constitutes another classical ring-closing reaction utilizing alpha-vinyl-aniline with hydrochloric acid and sodium nitrite [2]. This stereospecific reaction provides a reliable route to cinnoline derivatives under controlled conditions.

Aryl Hydrazine Pathways

Aryl hydrazines serve as versatile precursors for cinnoline synthesis through multiple mechanistic pathways [3] [4]. The Neber-Bossel method exemplifies a classical approach for synthesizing 3-hydroxycinnolines [3] [4]. During the diazotization of (2-aminophenyl) hydroxyacetates and subsequent reduction of the diazonium salt, the obtained hydrazine undergoes cyclization to 3-hydroxycinnoline when heated in hydrochloric acid. Substituents in the aromatic ring significantly influence the cyclization process, with unsubstituted and 4-chloro-substituted rings yielding the desired compounds in 60% and 70% respectively [3] [4].

The methodology typically involves ring closure through attack of the amino group at carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bonds [3] [4]. Recent developments have expanded this approach to include copper-catalyzed cross-coupling of aryl bromides with hydrazine, providing an efficient route to aryl hydrazines [6].

Arylhydrazone Precursors

Arylhydrazones represent highly versatile precursors enabling the synthesis of cinnoline derivatives with diverse substituent patterns at various positions [3] [4]. This approach encompasses methods where the cinnoline system forms at different positions of the pyridazine ring through ring closure mechanisms [3] [4].

Kiselev's research group demonstrated that hydrazones obtained from ortho-trifluoromethylarylhydrazines and benzaldehydes undergo cyclization under basic conditions, forming a pyridazine ring [3] [4]. This base-catalyzed cyclization reaction provides access to unique trifluoromethyl-substituted cinnoline derivatives, expanding the chemical space available for structure-activity relationship studies.

Modern applications of arylhydrazone methodology have incorporated advanced synthetic techniques, including copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones [7]. This approach offers improved reaction efficiency and reduced environmental impact compared to traditional methods.

Modern Synthetic Approaches

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed methodologies have revolutionized cinnoline synthesis through C-H activation and cross-coupling strategies [8] [9]. Recent developments include palladium-catalyzed annulation of N-aryl compounds, providing efficient routes to 3,4-disubstituted cinnolines [10]. These reactions demonstrate broad substrate scope and high functional group tolerance, making them valuable for medicinal chemistry applications [9].

The mechanism typically involves oxidative addition of palladium(0) to aryl halides, followed by C-H activation and reductive elimination to form the cinnoline ring [8]. Advanced protocols utilize various palladium sources including Pd(OAc)₂, Pd(PPh₃)₄, and specialized ligand systems to optimize reaction selectivity and yield [5] [8].

Copper-catalyzed synthesis has emerged as a particularly important methodology for cinnoline formation [11] [7] [12] [13]. The copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones represents a breakthrough in sustainable cinnoline synthesis [7]. This approach utilizes molecular oxygen as a green oxidizing agent, achieving excellent yields up to 100% for benzo[c]cinnoline derivatives [11].

Willis's group developed an innovative two-step copper-catalyzed synthesis involving intermolecular annulations of aryl-alkenyl dihalides with N,N-disubstituted hydrazines [1]. This methodology demonstrates high efficiency in constructing functionalized cinnoline scaffolds through tandem C-N bond formation processes [12] [13].

Rhodium-catalyzed approaches have provided novel routes to cinnolines through cascade oxidative coupling/cyclization reactions [14]. The Rh(III)-catalyzed synthesis from Boc-arylhydrazines and alkynes demonstrates broad substrate scope and high stereoselectivity [14]. This methodology enables the formation of both cinnolines and cinnolinium salt derivatives through controlled reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has transformed cinnoline chemistry by dramatically reducing reaction times while improving yields and energy efficiency [15] [16] [17] [18]. The technology enables rapid heating and precise temperature control, leading to enhanced reaction kinetics and improved product selectivity.

Nazmy and collaborators reported controlled microwave-assisted one-pot synthesis of 3-oxo-2-aryl-2,3,5,6-tetrahydrocinnoline-4-carbonitriles from 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates [17] [18]. This multi-component reaction demonstrates excellent functional group tolerance and provides access to densely functionalized cinnoline derivatives with potential anticancer activity.

The microwave methodology typically reduces reaction times from hours to minutes while achieving yields of 90-95% [17] [18]. Key advantages include reduced solvent consumption, decreased energy requirements, and improved atom economy compared to conventional thermal heating methods [18].

Green Chemistry Approaches

Green chemistry principles have been successfully integrated into cinnoline synthesis through various innovative approaches [1] [15] [16]. Visible-light-assisted base-catalyzed synthesis represents a particularly elegant green methodology [1]. This approach utilizes ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitrostyrene derivatives under white LED irradiation in ethanol containing piperidine as a base catalyst [1].

The visible-light protocol achieves excellent yields (90-95%) while operating under mild reaction conditions at room temperature [1]. Key advantages include metal-free conditions, enhanced energy efficiency, high functional group tolerance, and excellent atom economy [1]. The method demonstrates significant environmental benefits through reduced waste generation and energy consumption.

Electrochemical synthesis has emerged as another important green approach, particularly for benzo[c]cinnolinium salt formation [19] [20]. This methodology eliminates the need for chemical oxidants while providing precise control over reaction conditions through applied potential regulation [19].

Sporopollenin Microcapsule Microreactors

An innovative green synthesis approach utilizes natural Lycopodium clavatum sporopollenin microcapsules as microreactors for cinnoline synthesis [15] [16] [21]. Dyab and Sadek pioneered this methodology, demonstrating successful microwave-assisted synthesis of 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile inside biocompatible sporopollenin microcapsules [15] [16].

The sporopollenin microreactor approach offers several unique advantages [15] [16] [22] [23]. The microcapsules provide a confined reaction environment that can enhance reaction selectivity and facilitate product isolation. The biocompatible nature of sporopollenin makes this approach particularly attractive for pharmaceutical applications [24]. The methodology combines microwave heating with natural microencapsulation, resulting in improved reaction efficiency and reduced environmental impact.

The synthesis involves loading the sporopollenin microcapsules with reactants followed by microwave irradiation at 100°C for 20 minutes [15] [16]. The resulting cinnoline-loaded microcapsules demonstrate preserved structural integrity and enhanced stability, making them suitable for controlled release applications [15] [16].

Synthesis of Functionalized Cinnoline Derivatives

4-Substituted Cinnolines

The synthesis of 4-substituted cinnolines represents a critical area of cinnoline chemistry due to the significant impact of C-4 substitution on biological activity [25] [26] [27] [28]. Multiple synthetic strategies have been developed to introduce diverse substituents at the 4-position, including amino, alkyl, aryl, and heterocyclic groups.

The Borsche-Koelsch reaction provides a classical route to 4-substituted cinnoline derivatives through cyclization of appropriately substituted arenediazonium salts [28]. This methodology enables the introduction of various functional groups at the 4-position while maintaining good yields and functional group compatibility.

Modern approaches to 4-substituted cinnolines include palladium-catalyzed methodologies that allow for late-stage functionalization [29]. The development of efficient synthetic routes to JNJ-8003 related Respiratory Syncytial Virus inhibitors exemplifies the importance of 4-substituted cinnoline synthesis in medicinal chemistry [29]. This three-step route utilizing Sonogashira reaction followed by SNAr reaction with hydrazine 1,2-dicarboxylate reagents provides direct access to dihydrocinnolines via in situ 6-endo-dig cyclization [29].

Halogenated Cinnoline Systems

Halogenated cinnoline derivatives demonstrate enhanced biological activity and serve as versatile intermediates for further synthetic transformations [30] [31]. The incorporation of halogen atoms, particularly chlorine, bromine, and fluorine, significantly influences the physicochemical properties and biological activity of cinnoline compounds.

Vikas and collaborators synthesized halogen-substituted cinnoline sulfonamide derivatives through intramolecular cyclization followed by diazotization reactions [30]. The study revealed that halogen-substituted derivatives, particularly bromo and chloro compounds, showed potent antimicrobial activity at lower concentrations compared to unsubstituted analogs [30] [31].

The synthesis of halogenated systems typically involves electrophilic halogenation of preformed cinnoline derivatives or incorporation of halogenated building blocks during ring formation [30]. Advanced methodologies include palladium-catalyzed reactions of halogenated precursors, enabling selective introduction of halogen substituents at specific positions [32].

Fluorinated cinnoline derivatives have gained particular attention due to their enhanced metabolic stability and improved pharmacokinetic properties [1]. The synthesis of fluorinated systems often requires specialized reagents and reaction conditions to achieve selective fluorine incorporation while maintaining structural integrity.

Benzo-Fused Cinnoline Architectures

Benzo-fused cinnoline architectures, particularly benzo[c]cinnoline derivatives, represent an important class of polycyclic compounds with diverse applications in materials science and medicinal chemistry [33] [34] [35] [36]. These extended aromatic systems demonstrate unique photophysical properties and enhanced biological activity compared to simple cinnoline derivatives.

Synthesis of benzo[c]cinnoline derivatives has been achieved through multiple methodologies [33] [36]. The classical approach involves reduction of 2,2'-dinitrobiphenyl and its derivatives under alkaline conditions [36]. This reductive cyclization provides reliable access to the benzo[c]cinnoline core structure with good yields and functional group tolerance.

Modern synthetic approaches include copper-catalyzed oxidative cyclization of 2-azobiaryls [33]. This methodology enables the synthesis of benzo[c]cinnolinium salts through single-electron transfer driven oxidation and intramolecular cyclization [33]. The approach demonstrates excellent functional group tolerance and provides access to diversely functionalized benzo[c]cinnoline derivatives.

Electrochemical synthesis has emerged as an efficient green approach for benzo[c]cinnoline formation [19] [33]. The electrochemical reduction of 2,2'-dinitrobiphenyl in aprotic solvents provides a sustainable route to benzo[c]cinnoline derivatives while eliminating the need for chemical reducing agents [20].

Polycyclic synthesis strategies have been developed for accessing complex benzo-fused architectures [34] [37]. The synthesis of polycyclic benzo[c]quinoline derivatives through quaternization followed by [3+2] dipolar cycloaddition demonstrates the versatility of modern synthetic methodologies [34]. These approaches enable the construction of rigid polycyclic skeletons with potential applications in anticancer drug development.

The synthesis of liquid crystalline benzo[c]cinnoline derivatives has been achieved through facile synthetic routes involving alkylation and arylation reactions [38]. These materials demonstrate ordered smectic mesophases and exhibit n-type electronic properties suitable for organic electronic applications [38].

XLogP3

0.9

LogP

0.93 (LogP)

Melting Point

38.0 °C

UNII

N5KD6I506O

Other CAS

253-66-7

Wikipedia

Cinnoline

Dates

Last modified: 08-15-2023

Synthesis of new azobenzo[c]cinnolines and investigation of electronic spectra and spectroelectrochemical behaviours

Öznur Ölmez Nalcıoğlu, Emine Kılıç, Bircan Haspulat Taymaz, Handan Kamış
PMID: 34304013   DOI: 10.1016/j.saa.2021.120175

Abstract

A series of disazobenzo[c]cinnoline dyes was prepared by coupling reaction of 3,8-dihydroxybenzo[c]cinnoline with diazotised aromatic amines. The structures of these dyes were confirmed using UV-Vis, FTIR,
H NMR, LC-MS/MS and LC-MS/TOF spectroscopic techniques.
C NMR,
C-DEPT,
H-
H COSY,
H-
C HMQC and
H-
C HMBC spectra of dye 12 were demonstrated in this study. In addition, the effects of the substituent attached to the phenyl ring, solvent and acid-base on the UV-Vis spectra of the dyes were investigated. Besides, voltammetric and spectroelectrochemical behaviours of four disazobenzo[c]cinnolines (2, 8, 11 and 13) in acetonitrile (ACN) solution were also evaluated. It was observed that the disazobenzo[c]cinnoline derivatives indicated reversible voltammetric behaviour in acetonitrile-tetrabutylammonium perchlorate (ACN-TBAP) solution. A square-wave potential step method coupled with optical spectroscopy was used to probe switching times and optic contrast of the dyes.


Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via Rh

Pidiyara Karishma, Chikkagundagal K Mahesha, Sanjay K Mandal, Rajeev Sakhuja
PMID: 33476149   DOI: 10.1021/acs.joc.0c02729

Abstract

A mild Rh-catalyzed method was developed for the synthesis of hydroxyimino functionalized indazolo[1,2-
]cinnolines and phthalazino[2,3-
]cinnolines by reductive [4 + 2] annulation between 1-arylindazolones and 2-aryl-2,3-dihydrophthalazine-1,4-diones with varied nitroolefins. The targeted oxime decorated tetracyclic fused cinnolines were synthesized via sequential C-H activation/olefin insertion/reduction under reducing-agent-free conditions.


Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction

Maiiada Hassan Nazmy, Ramadan Ahmed Mekheimer, Mai E Shoman, Mohamed Abo-Elsebaa, Mohamed Abd-Elmonem, Kamal Usef Sadek
PMID: 32506019   DOI: 10.1016/j.bioorg.2020.103932

Abstract

There is an urging continuous need for novel anti-cancer agents due to persistent chemoresistance. Herein, newly synthesized cinnolines are evaluated for their possible anticancer activities and suggested mechanisms. In the current study, a simple and efficient synthesis of densely functionalized cinnolines has been developed that relied on multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane in dioxane/pipridine under controlled microwave heating. Selected cinnolines (4a-c, e, h, j-n, q-v) were tested for possible anticancer activity using in vitro one dose assay at National Cancer institute, USA. Only cinnoline 4b stood out as the most potent cinnoline derivative (mean GI%=26.33) with broad-spectrum antitumor activity against the most tested cancer cell lines from all subpanels. The target cinnoline 4b emerged as the most active derivative against both leukemia RPMI-8226 and melanoma LOX IMVI cell lines (GI% = 106.06 and 82.1) respectively, with IC
values equal to 17.12 ± 1.31 and 12.32 ± 0.75 μg/mL, which are comparable to those of staurosporin; 24.97 ± 1.47 and 8.45 ± 0.42 μg/mL, respectively. Cinnoline 4b influenced cell cycle distribution causing pre-G1 apoptosis and cell growth arrest at G2/M phase. It also induced apoptosis in both cell lines as manifested by significant increase in the percent of annexin V-FITC positive apoptotic cells in leukemia RPMI-8226 cells (from 1.09% to 12.47%) and melanoma LOX IMVI (from 1.32% to 19.05%). In addition, it showed lower expression levels of anti-apoptotic Bcl-2 protein, and higher expression levels of pro-apoptotic proteins; Bax, p53, cytochrome c, caspases 3 and 9. CONCLUSION: Induction of mitochondrial intrinsic pathway of apoptosis is a possible mechanism by which cinnoline 4b may confer its anticancer activity.


Meeting organometallic chemistry with drug discovery: CH activation enabled discovery of a new ring system of 12H-Indazolo[2,1-a]cinnolin-12-ones with anti-proliferation activity

Xiang Zhang, Ruisong Bai, Huan Xiong, Hongtao Xu, Wei Hou
PMID: 31889668   DOI: 10.1016/j.bmcl.2019.126916

Abstract

A diverse library of new ring system 12H-indazolo[2,1-a]cinnolin-12-ones have been synthesized efficiently via Ru (II) and Rh (III) catalyzed tandem CH alkylation/[4 + 2] annulation with diazo compounds in high to excellent yields. For the first time, we evaluated the biological activity of these compounds with this new skeleton and found some compounds exhibited high cytotoxic activity against human PC-3 and PANC-1 tumor cell lines with nanomolar IC
. Among them, the most potent compound 36 showed broad-spectrum cytotoxic activities against a series of human tumor cell lines derived from different organs (IC
~ 41 to 197 nM). Moreover, preliminary mechanistic studies indicated that 36 could inhibit the colony formation, cause cell cycle arrest and induce apoptosis of PC-3 cancer cells in a dose-dependent manner. Further intracellular mechanisms investigation found that 36 treatments could dose-dependently decrease the levels of caspase-3 and PARP and up-regulate the level of cleaved PARP. These results suggested that 36 is a novel compound with good potential in the treatment of human cancers and worthy of further investigation.


Therapeutic Potential of Cinnoline Core: A Comprehensive Review

Rajiv K Tonk, Sandhya Bawa, Deepak Kumar
PMID: 31660825   DOI: 10.2174/1389557519666191011095858

Abstract

Cinnoline or Benzo-pyridazine has its place in the family of fairly well-known benzfuseddiazine heterocycles. Because of its natural occurrence and synthetic exploration, cinnoline compounds validated its thought-provoking bioactivity through a number of research publications and patents during last few decades. A creative consideration has been rewarded to the synthesis of cinnoline based heterocyclic compounds, mostly due to their wide range of diverse pharmacological activities. The present review covers the principle approaches to the synthesis of cinnoline nucleus and almost all biological properties of 115 cinnoline derivatives reported during the last 65 years from natural and synthetic origin with 140 references.


GABA allosteric modulators: An overview of recent developments in non-benzodiazepine modulators

Viswas Raja Solomon, Vikram J Tallapragada, Mary Chebib, G A R Johnston, Jane R Hanrahan
PMID: 30928713   DOI: 10.1016/j.ejmech.2019.03.043

Abstract

γ-Aminobutyric acid (GABA) is the major inhibitory transmitter controlling synaptic transmission and neuronal excitability. It is present in a high percentage of neurons in the central nervous system (CNS) and also present in the peripheral nervous system, and acts to maintain a balance between excitation and inhibition. GABA acts via three subclasses of receptors termed GABA
, GABA
, and GABA
. GABA
and GABA
receptors are ligand-gated ion channels, while GABA
receptors are G-protein coupled receptors. Each class of GABA receptor has distinct pharmacology and physiology. GABA
receptors are heteropentameric transmembrane protein complexes made up of α1-6, β1-3, γ1-3, δ, ε, θ, π subunits, giving rise to numerous allosteric binding sites and have thus attracted much attention targets for the treatment of conditions such as epilepsy, anxiety and sleep disorders. The development of ligands for these binding sites has also led to an improved understanding of the different physiological functions and pathological processes and offers the opportunity for the development of novel therapeutics. This review focuses on the medicinal chemistry aspects including drug design, structure-activity relationships (SAR), and mechanism of actions of GABA modulators, including non-benzodiazepine ligands at the benzodiazepine binding site and modulators acting at sites other than the high-affinity benzodiazepine binding site. Recent advances in this area their future applications and potential therapeutic effects are also highlighted.


Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents

Manal M Kandeel, Aliaa M Kamal, Bassem H Naguib, Marwa S A Hassan
PMID: 30672411   DOI: 10.2174/1871520618666180220121319

Abstract

Tyrosine kinases and topoisomerase I are common target enzymes for the majority of the anticancer agents. In contrast to quinazolines and quinolines, kinase inhibitors and topoisomerase inhibitors incorporating cinnoline scaffold are relatively infrequent. Thus the aim of this work was to replace the former scaffolds with the latter one. Eighteen novel cinnoline derivatives were designed, synthesized and characterized using both microanalytical and spectral data.
The cytotoxic activity of the new compounds was screened in vitro against both human breast cancer cells and normal breast cells.
The enzymatic inhibition activity of promising candidates against both epidermal growth factor receptor tyrosine kinase and topoisomerase I was accomplished.
Cell cycle profiles were observed at IC50 doses of representative biologically active compounds. Compound 7 represented a new scaffold incorporating triazepinocinnoline ring system and showed outstanding cytotoxic activity against MCF-7 (0.049 µM), tyrosine kinase inhibition (0.22 µM), apoptosis percentage and the highest selectivity index.


Novel, potent, selective, and brain penetrant phosphodiesterase 10A inhibitors

Hervé Geneste, Karla Drescher, Clarissa Jakob, Loïc Laplanche, Michael Ochse, Maricel Torrent
PMID: 30587449   DOI: 10.1016/j.bmcl.2018.12.029

Abstract

Herein we report the discovery of a novel series of phosphodiesterase 10A inhibitors. Optimization of a HTS hit (17) resulted in potent, selective, and brain penetrant 23 and 26; both exhibited much lower clearance in vivo and decreased volume of distribution (rat PK) and have thus the potential to inhibit the PDE10A target in vivo at a lower efficacious dose than the reference compound WEB-3.


Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR

R Li, Y Du, J Shen
PMID: 30280589   DOI: 10.1080/1062936X.2018.1518927

Abstract

BTK inhibitors have been proved as an effective target for B-cell malignancies. Ibrutinib is the most advanced irreversible BTK inhibitor for treating mantle cell lymphoma/chronic lymphocytic leukaemia but with existing drug resistance and adverse effects. To design novel effective and safety reversible BTK inhibitors, 115 newly cinnoline analogues were selected to perform molecular docking and 3D-QSAR study because of the main scaffold similarity to Ibrutinib. Both established CoMFA and CoMSIA models obtained high predictive and satisfactory value. CoMFA/CoMSIA contour maps demonstrated that bulky substitutions are preferred at R
and R
positions, and introducing hydrophilic and negative electrostatic substitutions at R
positions is important for improving BTK inhibitory activities. These results will be useful to provide clues for rationally designing novel and high potency BTK inhibitors.


Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry?

Marta Szumilak, Andrzej Stanczak
PMID: 31216762   DOI: 10.3390/molecules24122271

Abstract

The cinnoline nucleus is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties. Cinnoline derivatives exhibit broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic and antitumor activities. Some of them are under evaluation in clinical trials. In the present review, we have compiled studies focused on the biological properties of cinnoline derivatives conducted by many research groups worldwide between 2005 and 2019. Comprehensive and target oriented information clearly indicate that the development of cinnoline based molecules constitute a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties.


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